![molecular formula C7H12F3NO B1491460 3-Ethoxy-3-(trifluoromethyl)pyrrolidine CAS No. 2091619-35-9](/img/structure/B1491460.png)
3-Ethoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
“3-Ethoxy-3-(trifluoromethyl)pyrrolidine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “3-Ethoxy-3-(trifluoromethyl)pyrrolidine”, has been extensively studied. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-3-(trifluoromethyl)pyrrolidine” is characterized by a pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “3-Ethoxy-3-(trifluoromethyl)pyrrolidine” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethoxy-3-(trifluoromethyl)pyrrolidine” are influenced by the presence of the trifluoromethyl group and the pyrrolidine ring . The trifluoromethyl group contributes to the unique physicochemical properties of the compound .Scientific Research Applications
Synthesis Applications
Synthesis of Heteroarenes : 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), are utilized as building blocks for the synthesis of various heteroarenes including thiophenes, furans, pyrrols, and piperazines (Sommer et al., 2017).
Creating Functionalized Pyrrolidines : Trifluoromethylated pyrrolidines with potential medical value are synthesized using 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives in a domino Michael/Mannich [3+2] cycloaddition sequence (Zhi et al., 2016).
Formation of Polysubstituted Pyrrolidines : Ethylenic compounds activated by a trifluoromethyl group from 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives undergo 1,3-dipolar cycloadditions to provide polysubstituted 3-trifluoromethyl-pyrrolidines (Bégué et al., 1993).
Synthesis of Pyrrolidine-Derived Compounds : It is used in the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, with detailed structural analysis of these compounds (Jones et al., 1990).
Material Science and Nanotechnology Applications
Electrochemical Synthesis : Electrochemical synthesis of N-linked polybispyrroles based on 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives exhibits exciting electrochromic and ion receptor properties (Mert et al., 2013).
Nanoassembly Formation : 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives are used in the synthesis of fullerene nanospheres, which can form nanoassemblies with gold nanoparticles, demonstrating potential in metal recovery and ion sensing (Zhang et al., 2004).
Chemical Analysis and Synthesis Techniques
Chemical Synthesis Methods : Various methods for the synthesis of functionalized trifluoromethyl-substituted pyrrolidines, including the use of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine derivatives, have been developed to enhance chemical synthesis techniques (Li et al., 2011).
Development of Chemosensors : Pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, derived from 3-Ethoxy-3-(trifluoromethyl)pyrrolidine, is used as a selective ratiometric and colorimetric chemosensor for Al(3+) (Maity & Govindaraju, 2010).
Mechanism of Action
The biological activities of TFMP derivatives, including “3-Ethoxy-3-(trifluoromethyl)pyrrolidine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Future Directions
properties
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-2-12-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYHOECDMVRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-3-(trifluoromethyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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